molecular formula C10H7N5O8 B12591613 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- CAS No. 514196-05-5

1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-

Cat. No.: B12591613
CAS No.: 514196-05-5
M. Wt: 325.19 g/mol
InChI Key: QWTBZETZEURDHR-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)-: is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a trinitromethyl group attached to the oxadiazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, such as amino derivatives from reduction reactions and nitro derivatives from oxidation reactions.

Scientific Research Applications

1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials, such as polymers and explosives, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s trinitromethyl group can undergo redox reactions, generating reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(2,3-Difluoro-4-methoxyphenyl)-1,2,4-oxadiazole
  • 3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

1,2,4-Oxadiazole, 3-(4-methoxyphenyl)-5-(trinitromethyl)- is unique due to the presence of the trinitromethyl group, which imparts distinct chemical reactivity and stability. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

514196-05-5

Molecular Formula

C10H7N5O8

Molecular Weight

325.19 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(trinitromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H7N5O8/c1-22-7-4-2-6(3-5-7)8-11-9(23-12-8)10(13(16)17,14(18)19)15(20)21/h2-5H,1H3

InChI Key

QWTBZETZEURDHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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